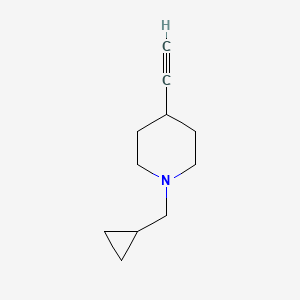
4-(Difluoromethyl)-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a difluoromethyl group attached to the benzene ring and two ethyl groups attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-N,N-diethylaniline typically involves the difluoromethylation of aniline derivatives. One common method is the reaction of aniline with difluorocarbene precursors under specific conditions. For instance, the difluoromethylation can be achieved using difluorocarbene generated from reagents like ClCF2H in the presence of a base such as KOH in a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow microreactor systems have been employed to achieve high yields and better control over reaction conditions, such as temperature and residence time .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .
科学的研究の応用
4-(Difluoromethyl)-N,N-diethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: It is explored for its potential use in pharmaceuticals due to its metabolic stability and lipophilicity.
Industry: The compound is used in the development of agrochemicals and other industrial applications
作用機序
The mechanism of action of 4-(Difluoromethyl)-N,N-diethylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)-N,N-diethylaniline: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)aniline: Lacks the ethyl groups on the nitrogen atom.
N,N-Diethylaniline: Lacks the difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-N,N-diethylaniline is unique due to the presence of both the difluoromethyl group and the diethylamino group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are valuable in various applications .
特性
分子式 |
C11H15F2N |
|---|---|
分子量 |
199.24 g/mol |
IUPAC名 |
4-(difluoromethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C11H15F2N/c1-3-14(4-2)10-7-5-9(6-8-10)11(12)13/h5-8,11H,3-4H2,1-2H3 |
InChIキー |
JKHLBDKLADSUHW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


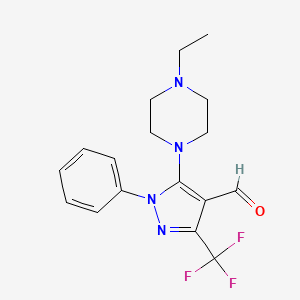
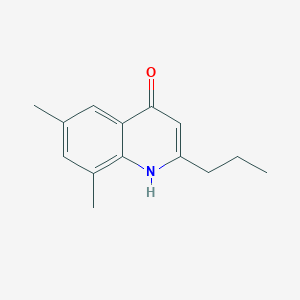
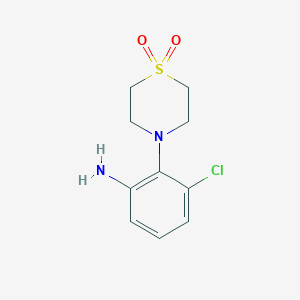

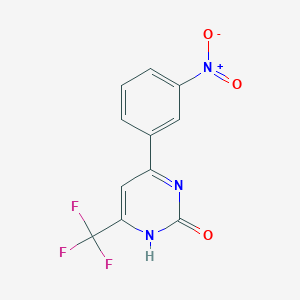

![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)

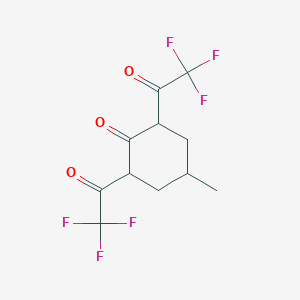
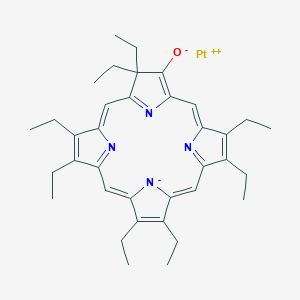

![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
